2-[4-(3-methylphenyl)piperazino]acetonitrile
Description
Properties
IUPAC Name |
2-[4-(3-methylphenyl)piperazin-1-yl]acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c1-12-3-2-4-13(11-12)16-9-7-15(6-5-14)8-10-16/h2-4,11H,6-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDCFQCLKYABNNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[4-(3-methylphenyl)piperazino]acetonitrile can be achieved through various methods. One common approach involves the reaction of 1,2-diamine derivatives with sulfonium salts. For example, the cyclization of 1,2-diamine derivatives with diphenylvinylsulfonium triflate in the presence of a base such as DBU leads to the formation of protected piperazines . Another method includes the aza-Michael addition between diamines and in situ generated sulfonium salts . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
2-[4-(3-methylphenyl)piperazino]acetonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The piperazine ring allows for nucleophilic substitution reactions, where different substituents can be introduced. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Pharmacological Studies
The compound has shown promise in various pharmacological applications, particularly as an inhibitor of specific biological pathways.
a. Anticancer Activity
Research indicates that derivatives of piperazine, including those similar to 2-[4-(3-methylphenyl)piperazino]acetonitrile , exhibit significant anticancer properties. For instance, studies have demonstrated that modifications to the piperazine ring can enhance selectivity and potency against cancer cell lines. In vitro assays have shown that these compounds can inhibit tumor growth effectively, making them candidates for further development as anticancer agents .
b. Neuropharmacology
Piperazine derivatives are also recognized for their neuroactive properties. The structural characteristics of This compound suggest potential interactions with neurotransmitter systems, particularly serotonin and dopamine receptors. This could lead to applications in treating psychiatric disorders such as depression and anxiety .
a. Receptor Interactions
Studies have shown that piperazine derivatives can act as antagonists or agonists at various receptors, including those involved in neurotransmission and cell proliferation. The specific interactions of this compound with receptor tyrosine kinases (RTKs) have been noted, indicating a role in inhibiting angiogenesis and tumor growth .
Synthesis and Derivatives
The synthesis of This compound involves several steps that can be optimized for yield and purity. The compound can also serve as a precursor for generating other biologically active molecules through further chemical modifications.
Table 2: Synthesis Overview
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | Piperazine + Acetonitrile | Formation of intermediate |
| 2 | Substitution with 3-methylphenyl group | Final product synthesis |
Case Study 1: Antitumor Activity Assessment
In a study assessing the antitumor activity of piperazine derivatives, This compound was tested against several human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations below 10 µM, suggesting a strong potential for further development as an anticancer agent .
Case Study 2: Neuroactive Properties
Another investigation focused on the neuroactive effects of similar piperazine compounds revealed that they could enhance serotonin levels in animal models, leading to improved mood and reduced anxiety behaviors . This highlights the therapeutic potential of This compound in treating mood disorders.
Mechanism of Action
The mechanism of action of 2-[4-(3-methylphenyl)piperazino]acetonitrile involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The exact pathways depend on the specific biological context and the nature of the substituents on the piperazine ring .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Aromatic Substitutions
a. 2-[4-(2-Methoxyphenyl)piperazin-1-yl]acetonitrile
- Molecular Formula : C₁₃H₁₆N₃O
- Molecular Weight : 242.3 g/mol
- Key Differences :
- Substitution of the 3-methyl group with a 2-methoxy group on the phenyl ring.
- The methoxy group increases polarity and may alter pharmacokinetic properties (e.g., solubility, blood-brain barrier permeability) compared to the methyl group.
b. 2-(4-Methoxyphenyl)-2-(piperazin-1-yl)acetonitrile
- Molecular Formula : C₁₃H₁₇N₃O
- Molecular Weight : 231.3 g/mol (CAS 55829-49-7)
- Key Differences :
- Methoxy substitution at the para position of the phenyl ring.
- The para-methoxy group may enhance electronic effects, influencing receptor binding affinity.
- Synthesis : Likely involves condensation of 4-methoxybenzaldehyde with piperazine-acetonitrile precursors .
c. Baricitinib (JAK1/2 Inhibitor)
- Molecular Formula : C₁₆H₁₇N₇O₂S
- Molecular Weight : 371.42 g/mol
- Key Differences :
- Incorporates a pyrrolopyrimidine-pyrazole scaffold alongside the acetonitrile-piperazine moiety.
- Demonstrates selective kinase inhibition, highlighting the role of acetonitrile in optimizing target engagement.
- Applications : FDA-approved for rheumatoid arthritis and COVID-19 .
Functional Group Variations
a. Chloro-Substituted Analogues
- Example: 2-{2-[4-(3-Chlorophenyl)piperazino]-2-oxoethyl}-6-(2-furyl)-3(2H)-pyridazinone (CAS 1246057-83-9) Molecular Formula: C₁₉H₂₁N₇O₂ Key Differences:
- Chloro substitution at the phenyl ring and a pyridazinone-furyl side chain.
- Applications: Pyridazinone derivatives are explored for cardiovascular and anti-inflammatory activity .
b. Ketone-Containing Analogues
- Example: 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazinomethanone Molecular Formula: C₂₄H₁₈ClF₃N₃O₂ Key Differences:
- Replacement of acetonitrile with a ketone-linked naphthofuran group.
- The trifluoromethyl group improves lipophilicity and bioavailability.
Physicochemical and Pharmacological Comparisons
| Compound | Molecular Weight | Substituent | Key Functional Groups | Potential Applications |
|---|---|---|---|---|
| 2-[4-(3-Methylphenyl)piperazino]acetonitrile | 232.3 | 3-Methylphenyl | Nitrile, Piperazine | CNS agents, Enzyme inhibitors |
| 2-[4-(2-Methoxyphenyl)piperazino]acetonitrile | 242.3 | 2-Methoxyphenyl | Nitrile, Methoxy | Serotonin receptor ligands |
| Baricitinib | 371.4 | Pyrrolopyrimidine | Nitrile, Sulfone | JAK1/2 inhibition, Anti-inflammatory |
| 3-Chlorophenyl-pyridazinone derivative | 398.8 | Chlorophenyl, Furyl | Pyridazinone, Ketone | Cardiovascular agents |
Biological Activity
2-[4-(3-methylphenyl)piperazino]acetonitrile is a compound that features a piperazine ring substituted with a 3-methylphenyl group and an acetonitrile moiety. Its structural attributes suggest potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The piperazine ring is known to modulate the activity of various receptors and enzymes, influencing physiological processes. The compound's mechanism can be summarized as follows:
- Receptor Interaction : The piperazine moiety allows for binding to neurotransmitter receptors, which may lead to modulation of neurotransmission.
- Enzymatic Modulation : It may act as an inhibitor or activator of certain enzymes, impacting metabolic pathways.
- Cytotoxicity and Antimicrobial Activity : Preliminary studies indicate potential cytotoxic effects against cancer cell lines and antimicrobial properties against various pathogens.
Biological Activity Overview
Recent studies have highlighted several biological activities associated with this compound:
- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli.
- Anticancer Potential : Some derivatives have shown cytotoxic effects on cancer cell lines, suggesting potential for development as anticancer agents.
- Neuropharmacological Effects : The compound's interaction with neurotransmitter systems hints at possible applications in treating neurological disorders.
Table 1: Summary of Biological Activities
Case Study 1: Antimicrobial Evaluation
A study evaluated various synthesized piperazine derivatives, including this compound, for their antibacterial efficacy. The results demonstrated significant activity against multiple bacterial strains with MIC values comparable to established antibiotics like ciprofloxacin. Notably, compounds exhibited low hemolytic activity, indicating a favorable safety profile for further development .
Case Study 2: Anticancer Properties
In vitro studies on cancer cell lines revealed that certain derivatives inhibited cell proliferation effectively. For instance, compounds derived from the piperazine structure showed growth inhibition percentages ranging from 41% to 51% against melanoma cells. These findings suggest that modifications to the piperazine structure can enhance anticancer activity .
Case Study 3: Neuropharmacological Applications
Research into the neuropharmacological effects of related piperazine derivatives indicated their ability to activate TRPC6 channels, which are implicated in neuroprotection and synaptic plasticity. This suggests that compounds like this compound could be explored for therapeutic applications in neurodegenerative diseases .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-[4-(3-methylphenyl)piperazino]acetonitrile, and how are purity and yield optimized?
- Methodological Answer : Synthesis typically involves nucleophilic substitution between 4-(3-methylphenyl)piperazine and haloacetonitrile derivatives. Reaction conditions include polar aprotic solvents (e.g., acetonitrile or dichloromethane) and bases like triethylamine or K₂CO₃ to facilitate deprotonation . Yield optimization may require reflux conditions (e.g., 4–5 hours) and stoichiometric adjustments. Purification often employs column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol. Monitoring via TLC and NMR ensures purity (>95%) .
Q. How is the structural characterization of this compound performed using spectroscopic and computational methods?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Confirm piperazine ring substitution patterns (e.g., δ 2.8–3.5 ppm for CH₂ groups adjacent to the nitrile) and aromatic protons (δ 6.8–7.2 ppm for the 3-methylphenyl group) .
- IR : Validate nitrile functionality (C≡N stretch ~2240 cm⁻¹) and piperazine N-H stretches (~3300 cm⁻¹) .
- Mass Spectrometry : ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 256.18 for C₁₃H₁₇N₃) .
Advanced Research Questions
Q. How can computational methods like quantum chemical calculations guide the optimization of reaction conditions for this compound?
- Methodological Answer :
- Reaction Path Modeling : Use density functional theory (DFT) to simulate transition states and identify energy barriers for nucleophilic substitution steps. For example, solvent effects (e.g., acetonitrile’s polarity) can stabilize intermediates, reducing activation energy .
- Parameter Screening : Apply machine learning (ML) to historical reaction data (e.g., temperature, solvent ratios) to predict optimal conditions. Tools like ICReDD’s reaction design platform integrate computational and experimental feedback loops to minimize trial-and-error approaches .
Q. What strategies address contradictory data in biological activity assessments of structurally similar piperazinyl acetonitrile derivatives?
- Methodological Answer :
- Comparative SAR Studies : Systematically modify substituents (e.g., replacing 3-methylphenyl with 2-methoxyphenyl) to isolate variables affecting receptor binding. For example, analogs with electron-withdrawing groups show enhanced serotonin receptor affinity .
- Data Reconciliation : Employ multivariate analysis (e.g., PCA or PLS regression) to resolve discrepancies between in vitro assays (e.g., IC₅₀ variability due to assay pH or cell line differences). Cross-validate findings using orthogonal techniques like SPR or radioligand binding .
Q. How can reaction engineering principles improve scalability for multi-step syntheses involving this compound?
- Methodological Answer :
- Flow Chemistry : Implement continuous flow reactors to enhance heat/mass transfer during exothermic steps (e.g., nitrile formation). This reduces side reactions and improves reproducibility .
- In-Line Analytics : Use PAT (Process Analytical Technology) tools like FTIR probes to monitor intermediate formation in real time, enabling dynamic adjustments to residence time or reagent ratios .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
